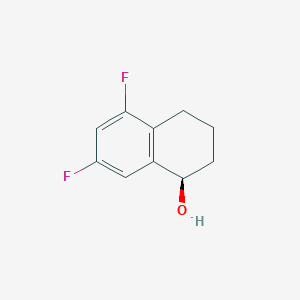![molecular formula C19H24N4O2S2 B2688358 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea CAS No. 1396843-95-0](/img/structure/B2688358.png)
1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea is a complex organic compound featuring a thiazolopyridine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea typically involves multi-step organic synthesisThe final step involves the addition of the isopropylurea moiety under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
類似化合物との比較
Thiazolopyridine Derivatives: Compounds with similar core structures but different substituents.
Phenylsulfanyl Compounds: Molecules featuring the phenylsulfanyl group with varying backbones.
Urea Derivatives: Compounds with urea moieties attached to different core structures.
Uniqueness: 1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
特性
IUPAC Name |
1-[5-(3-phenylsulfanylpropanoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-13(2)20-18(25)22-19-21-15-8-10-23(12-16(15)27-19)17(24)9-11-26-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONWSTTWENKSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2688276.png)



![N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2688284.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid](/img/structure/B2688288.png)

![ethyl 6-(4-tert-butylbenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2688291.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2688292.png)
![4-[(2-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2688293.png)

![methyl 4-[({2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}carbamoyl)formamido]benzoate](/img/structure/B2688295.png)

